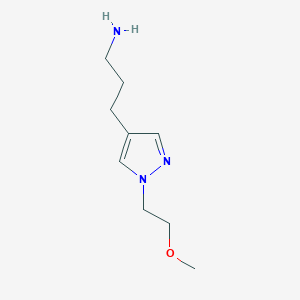
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group attached to the pyrazole ring and a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(2-Methoxyethyl)-1H-pyrazole and 3-bromopropan-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to the desired temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
3-Bromopropan-1-amine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of both a methoxyethyl group and a propan-1-amine chain, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-13-6-5-12-8-9(7-11-12)3-2-4-10/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
CONSNYATPKRBIU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(C=N1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


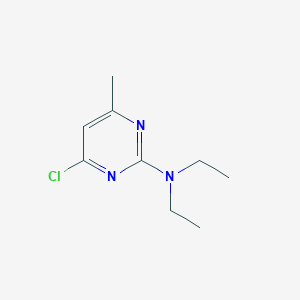
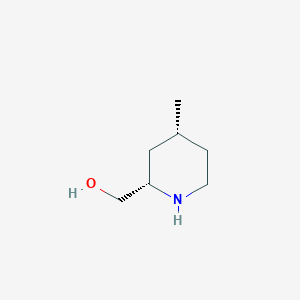
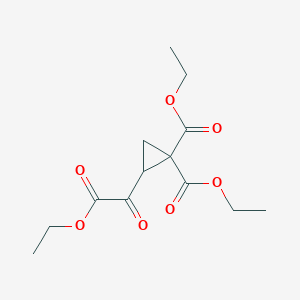

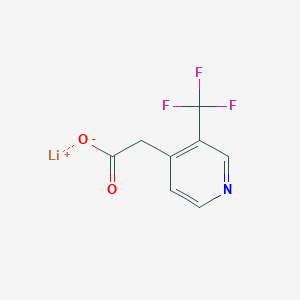
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
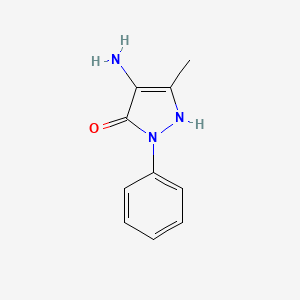
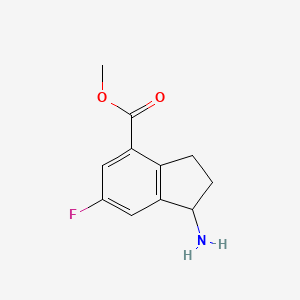
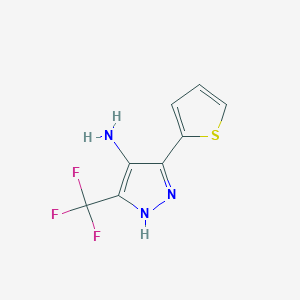
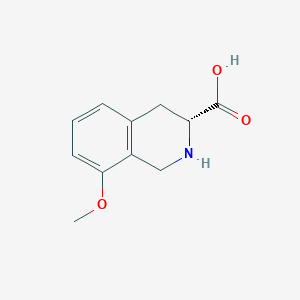
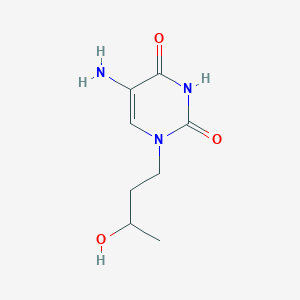
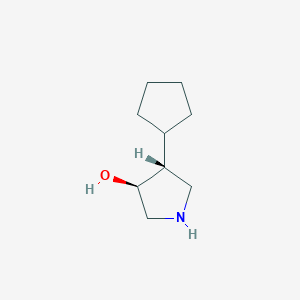
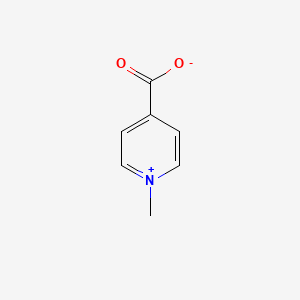
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
